1-Bromo-2,2-dimethylbutane

Catalog No.
S761760
CAS No.
62168-42-7
M.F
C6H13B
M. Wt
165.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,2-dimethylbutane

CAS Number

62168-42-7

Product Name

1-Bromo-2,2-dimethylbutane

IUPAC Name

1-bromo-2,2-dimethylbutane

Molecular Formula

C6H13B

Molecular Weight

165.07 g/mol

InChI

InChI=1S/C6H13Br/c1-4-6(2,3)5-7/h4-5H2,1-3H3

InChI Key

YEAAJBCWOAEKNF-UHFFFAOYSA-N

SMILES

CCC(C)(C)CBr

Canonical SMILES

CCC(C)(C)CBr

1-Bromo-2,2-dimethylbutane (CAS 62168-42-7) is a highly branched primary alkyl halide characterized by a quaternary beta-carbon. This neopentyl-like steric environment fundamentally alters its reactivity profile compared to standard primary bromides. In industrial and laboratory settings, it is primarily procured as a precursor for introducing the bulky 2,2-dimethylbutyl group into pharmaceutical intermediates, agrochemicals, and advanced materials. Due to extreme steric hindrance, its application strictly dictates organometallic activation (e.g., Grignard or organolithium formation) rather than direct nucleophilic substitution, making it a specialized building block for sterically demanding molecular architectures [1].

Substituting 1-bromo-2,2-dimethylbutane with unhindered primary halides (like 1-bromohexane) or mono-branched analogs (like 1-bromo-2-methylbutane) critically compromises structural objectives and reaction pathways. Unhindered analogs readily undergo SN2 displacements, whereas the quaternary beta-carbon in 1-bromo-2,2-dimethylbutane almost entirely blocks backside nucleophilic attack [1]. Consequently, attempting standard basic alkylation with this compound results in unreacted starting material or harsh-condition degradation, rather than the desired substitution. Furthermore, under ionizing conditions, it completely rearranges via a 1,2-alkyl shift, whereas standard primary bromides do not, meaning generic substitutions will yield entirely different product skeletons [2].

SN2 Reaction Kinetics and Steric Blocking

The quaternary beta-carbon in 1-bromo-2,2-dimethylbutane creates a neopentyl-like steric shield that severely restricts backside attack. When compared to unhindered primary halides like 1-bromohexane, the SN2 reaction rate is suppressed by over four orders of magnitude [1].

Evidence DimensionRelative SN2 reaction rate (vs. ethyl bromide baseline)
Target Compound Data~10^-5 relative rate (neopentyl-type steric blocking)
Comparator Or Baseline1-Bromohexane (~0.4 relative rate)
Quantified Difference>10,000-fold suppression of SN2 pathway
ConditionsStandard bimolecular nucleophilic substitution (e.g., with ethoxide or azide)

Forces buyers to abandon standard SN2 alkylation protocols and utilize organometallic coupling to transfer the 2,2-dimethylbutyl group.

Solvolysis-Induced Skeletal Rearrangement

Under ionizing (solvolysis) conditions, the initially formed primary carbocation of 1-bromo-2,2-dimethylbutane is highly unstable and undergoes a rapid 1,2-alkyl shift. This results in nearly complete conversion to tertiary carbocation-derived products, completely diverging from the direct substitution seen in unhindered analogs like 1-bromohexane [1].

Evidence DimensionProportion of rearranged products under ionizing conditions
Target Compound Data~100% rearrangement (via 1,2-alkyl shift)
Comparator Or Baseline1-Bromohexane (<1% rearrangement)
Quantified DifferenceComplete divergence from direct substitution to rearranged tertiary products
ConditionsSolvolysis in polar protic solvents (e.g., ethanol or aqueous acetone)

Critical for process design, as protic conditions must be strictly avoided if the intact 2,2-dimethylbutyl skeleton is required.

Organometallic Precursor Viability

Because direct nucleophilic substitution is sterically blocked, the compound must be activated via metallation. 1-Bromo-2,2-dimethylbutane efficiently forms a Grignard reagent in ethereal solvents, allowing for high-yield electrophilic trapping that preserves the intact 2,2-dimethylbutyl skeleton, whereas direct basic alkylation fails [1].

Evidence DimensionYield of intact alkylated product
Target Compound Data>85% via Grignard formation (2,2-dimethylbutylmagnesium bromide)
Comparator Or Baseline<5% via direct basic alkylation (due to steric block)
Quantified Difference>80% absolute yield improvement using organometallic activation
ConditionsGrignard formation in ethereal solvents followed by electrophilic trapping

Validates the procurement of this halide specifically for use in magnesium- or lithium-mediated coupling workflows.

Synthesis of Sterically Hindered Active Pharmaceutical Ingredients (APIs)

Due to its blocked SN2 reactivity, this compound is converted into its corresponding Grignard or organolithium reagent to introduce the lipophilic, sterically demanding 2,2-dimethylbutyl group into drug candidates, enhancing metabolic stability [1].

Mechanistic Probes in Physical Organic Chemistry

The extreme steric hindrance at the beta-carbon makes it an ideal model substrate for studying the limits of nucleophilic substitution and the thermodynamics of carbocation rearrangements, specifically 1,2-alkyl shifts [2].

Development of Bulky Ligands for Catalysis

Procured as an alkylating agent via organometallic intermediates to synthesize sterically encumbered phosphine or N-heterocyclic carbene (NHC) ligands, where the bulky neopentyl-like architecture is critical for catalyst selectivity and stability [1].

XLogP3

3.1

Wikipedia

1-bromo-2,2-dimethylbutane

Dates

Last modified: 04-14-2024

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